molecular formula C8H6FNO5 B3040110 2-Fluoro-4-methoxy-5-nitrobenzoic acid CAS No. 1565494-79-2

2-Fluoro-4-methoxy-5-nitrobenzoic acid

Cat. No.: B3040110
CAS No.: 1565494-79-2
M. Wt: 215.13 g/mol
InChI Key: OPMBKWCOJOGSDQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS: 1565494-79-2) is a fluorinated aromatic building block with the molecular formula C8H6FNO5 and a molecular weight of 215.14 g/mol . It is intended for research and development use only and is not approved for human or veterinary diagnostic or therapeutic applications. As a multifunctional scaffold in organic synthesis, this compound integrates three distinct reactive sites: a carboxylic acid, a nitro group, and an aromatic fluorine adjacent to an electron-withdrawing substituent. This unique arrangement makes it a valuable precursor in the synthesis of complex molecules, particularly for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs) . The carboxylic acid can be readily functionalized into amides or esters, while the nitro group serves as a handle for reduction to an amine, enabling further derivatization. The fluorine atom, activated by the ortho-nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of nucleophiles such as alkoxides or amines to create diverse chemical libraries . While specific biological data for this compound is limited, structural analogues featuring fluoro-nitro-benzoic acid motifs are frequently employed in medicinal chemistry research for the development of antimicrobial and anticancer agents . The compound should be handled with care, and researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMBKWCOJOGSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxy-5-nitrobenzoic acid can be synthesized using several methods:

Industrial Production Methods

The industrial production of 2-fluoro-4-methoxy-5-nitrobenzoic acid typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C8H6FNO4
  • Molecular Weight: 215.14 g/mol
  • Structure: The compound features a benzoic acid core with a fluorine atom, a methoxy group, and a nitro group that influence its reactivity and biological interactions.

Chemical Synthesis

FMNBA serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including:

  • Nucleophilic Aromatic Substitution (SNAr): Used for synthesizing dibenz[b,f]oxazepin-11(10H)-ones and other derivatives .
  • Friedel-Crafts Acylation: Involves reactions with methanol in the presence of catalysts like aluminum chloride.

Biological Research

FMNBA has shown significant promise in biological studies due to its antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity: Research indicates that FMNBA inhibits the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects: The compound may interact with inflammatory mediators, modulating inflammatory responses.

Cellular Mechanisms

FMNBA's effects on cellular processes have been documented:

  • Enzyme Interaction: The nitro group participates in redox reactions, influencing enzymes involved in oxidative stress responses.
  • Cell Cycle Regulation: In vitro studies have demonstrated that FMNBA can induce cell cycle arrest in cancer cell lines, particularly causing G2/M phase arrest through regulation of cyclin B1 expression.

In Vitro Studies

  • A study assessed the cytotoxic effects of FMNBA on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.

Industrial Applications

In addition to its research applications, FMNBA is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique functional groups make it suitable for various chemical transformations that are valuable in industrial settings.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryModulates inflammatory responses through interaction with mediators
CytotoxicityInduces cell cycle arrest in cancer cells
Enzyme InteractionParticipates in redox reactions affecting oxidative stress response enzymes

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-4-methoxy-5-nitrobenzoic acid Fluorine (-F) 215.14 High polarity; used in medicinal chemistry intermediates .
2-Bromo-4-fluoro-5-nitrobenzoic acid Bromine (-Br) 264.01 Larger halogen increases steric hindrance; potential in halogen bonding .
2-Chloro-4-fluoro-5-nitrobenzoic acid Chlorine (-Cl) 219.57 Moderate reactivity; used in cross-coupling reactions .

Key Insight : Fluorine’s small size and high electronegativity enhance electronic effects without significant steric bulk, making the target compound more reactive in aromatic substitution than bromo/chloro analogs .

Substituent Variations at Position 4

Compound Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-4-methoxy-5-nitrobenzoic acid Methoxy (-OCH₃) 215.14 Electron-donating group stabilizes intermediates; improves solubility .
4-Fluoro-5-methoxy-2-nitrobenzoic acid Fluoro (-F) 215.14 Reduced electron density; altered regioselectivity in reactions .
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid Benzyloxy (-OBn) 331.29 Bulky group limits reactivity; used in protecting-group strategies .

Key Insight : Methoxy groups enhance solubility in polar solvents compared to fluoro or benzyloxy substituents, which may hinder reaction rates due to steric or electronic effects .

Substituent Variations at Position 5

Compound Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-4-methoxy-5-nitrobenzoic acid Nitro (-NO₂) 215.14 Facilitates reduction to amino derivatives for drug candidates .
4-Amino-2-fluoro-5-methoxybenzoic acid Amino (-NH₂) 185.16 Bioactive intermediate; targets enzyme pathways .
5-Chloro-4-fluoro-2-nitrobenzoic acid Chloro (-Cl) 219.57 Increased lipophilicity; used in agrochemicals .

Key Insight : Nitro groups are critical for further functionalization (e.g., reduction to amines), while chloro substituents increase lipophilicity, affecting bioavailability .

Physicochemical and Reactivity Comparison

  • Solubility : The target compound’s methoxy group improves aqueous solubility compared to 4-fluoro-5-methoxy-2-nitrobenzoic acid, which lacks polar substituents .
  • Stability : Nitro derivatives are generally stable under acidic conditions but prone to reduction. Methoxy groups resist hydrolysis better than benzyloxy .
  • Melting Points: Limited data exists, but 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8) melts at 191–194°C, suggesting similar thermal stability for the target compound .

Biological Activity

2-Fluoro-4-methoxy-5-nitrobenzoic acid (FMNBA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of FMNBA, synthesizing findings from various studies, including its antimicrobial, anticancer, and anti-inflammatory properties.

FMNBA has the molecular formula C8_{8}H8_{8}FNO4_{4} and features a nitro group, a methoxy group, and a fluorine atom attached to a benzoic acid structure. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of FMNBA against various pathogens. The compound has shown promising results in inhibiting the growth of several bacterial strains. For instance, a study reported that FMNBA exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

FMNBA has also been investigated for its anticancer potential. In vitro studies demonstrated that FMNBA induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Study: MCF-7 Cell Line

  • Concentration Range Tested : 1-100 μM
  • IC50_{50} : Approximately 25 μM
  • Mechanism : Induction of apoptosis via caspase activation.

Anti-inflammatory Activity

The anti-inflammatory effects of FMNBA were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, including TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing FMNBA's biological properties. Modifications to the methoxy and nitro groups can enhance its efficacy. For instance, replacing the methoxy group with a more electron-withdrawing substituent may increase antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.